molecular formula C13H19BrN2 B3289158 1-(4-Bromophenethyl)-4-methylpiperazine CAS No. 855894-11-0

1-(4-Bromophenethyl)-4-methylpiperazine

Cat. No. B3289158
CAS RN: 855894-11-0
M. Wt: 283.21 g/mol
InChI Key: LSYXAGOZVVZUPU-UHFFFAOYSA-N
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Description

1-(4-Bromophenethyl)-4-methylpiperazine (1-BP-4MP) is an organic compound with a wide range of applications in scientific research. It is a derivative of piperazine and is used as a building block for the synthesis of various compounds. It is also used as a substrate for various biochemical and physiological studies.

Scientific Research Applications

Modeling Catechol Oxidase Activity

Research has explored the synthesis of unsymmetrical dinucleating ligands to model the active site of type 3 copper proteins. Among these ligands, compounds including 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(thiomorpholin-4-yl)ethyl}aminomethyl]phenol have been synthesized. The dicopper(II) complexes of these ligands were investigated for their catecholase activity, providing insights into the influence of a thioether group near the metal site and offering potential applications in understanding and mimicking enzyme activities (Merkel et al., 2005).

Organic Synthesis and Chemical Properties

The compound 1-amino-4-methylpiperazine serves as an intermediate in synthesizing various medicinal drugs. Its synthesis via reactions involving N,N-bis(2-chloroethyl)methylamine with aqueous hydrazine solutions demonstrates its importance in organic synthesis and the pharmaceutical industry. This method also highlights efficient isolation techniques for the compound, underscoring its role in the development of new drugs and chemicals (Kushakova et al., 2004).

Novel Compound Synthesis

The nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue was utilized to synthesize 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. This process showcases the compound's utility in creating novel chemical entities with potential applications in drug development and materials science (Mishriky & Moustafa, 2013).

Advanced Material Applications

A study on the synthesis and characterization of 4-methylpiperazine-1-carbamic acid and Morpholinecarbamic acid complexes of copper(II) explored their properties, including fluorescence, magnetic susceptibility, and enzyme activity against lipase. This research underscores the potential of such complexes in developing new materials with specific optical and biochemical applications (Iosr et al., 2015).

Fluorescence and pH Sensing

The development of a highly water-soluble 1,8-naphthalimide rotor for pH and viscosity sensing in aqueous solutions indicates the compound's role in creating sensitive and selective sensors. These sensors can be applied in environmental monitoring, biological research, and the development of diagnostic tools (Bakov et al., 2022).

properties

IUPAC Name

1-[2-(4-bromophenyl)ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-15-8-10-16(11-9-15)7-6-12-2-4-13(14)5-3-12/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYXAGOZVVZUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenethyl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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